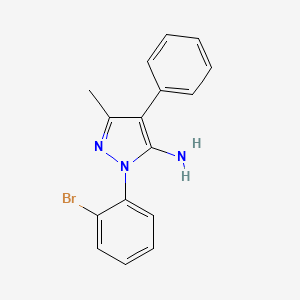
1-(2-Bromophenyl)-3-methyl-4-phenyl-1h-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromophenyl)-3-methyl-4-phenyl-1h-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromophenyl group at position 1, a methyl group at position 3, and a phenyl group at position 4. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(2-Bromophenyl)-3-methyl-4-phenyl-1h-pyrazol-5-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, such as a substituted benzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Bromination: The amine group is brominated to introduce the bromophenyl group.
Cyclization: The brominated intermediate undergoes cyclization with appropriate reagents to form the pyrazole ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(2-Bromophenyl)-3-methyl-4-phenyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic rings in the compound can undergo substitution reactions with electrophiles, such as halogens or nitro groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of various substituted pyrazoles.
Common reagents used in these reactions include halogens, acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1-(2-Bromophenyl)-3-methyl-4-phenyl-1h-pyrazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism by which 1-(2-Bromophenyl)-3-methyl-4-phenyl-1h-pyrazol-5-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
1-(2-Bromophenyl)-3-methyl-4-phenyl-1h-pyrazol-5-amine can be compared with other similar compounds, such as:
1-(2-Bromophenyl)-3-methyl-4-phenyl-1h-pyrazol-5-ol: This compound has a hydroxyl group instead of an amine group, which affects its reactivity and biological activity.
1-(2-Bromophenyl)-3-methyl-4-phenyl-1h-pyrazol-5-thiol:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromophenyl group, which influences its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C16H14BrN3 |
|---|---|
Molecular Weight |
328.21 g/mol |
IUPAC Name |
2-(2-bromophenyl)-5-methyl-4-phenylpyrazol-3-amine |
InChI |
InChI=1S/C16H14BrN3/c1-11-15(12-7-3-2-4-8-12)16(18)20(19-11)14-10-6-5-9-13(14)17/h2-10H,18H2,1H3 |
InChI Key |
WLUKTZFBRPIHNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=CC=C2)N)C3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


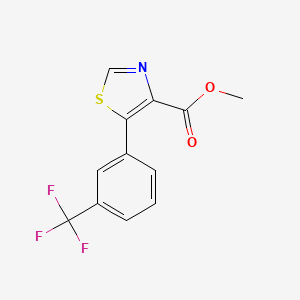
![5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-amine](/img/structure/B13930561.png)
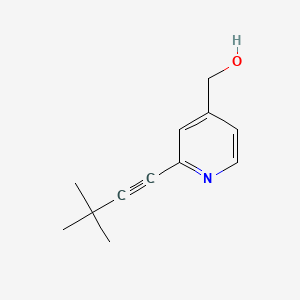

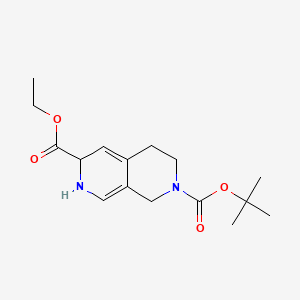
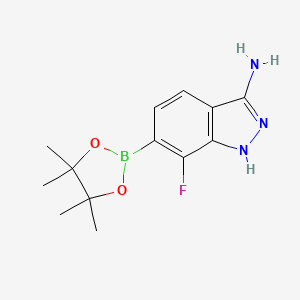
![Propanedioic acid, [(2-methylphenyl)methylene]-, diethyl ester](/img/structure/B13930589.png)
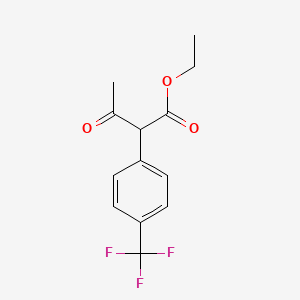
![2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]Acetamide](/img/structure/B13930593.png)
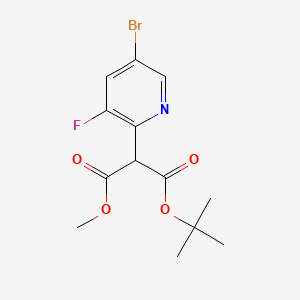
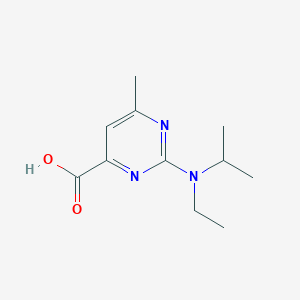
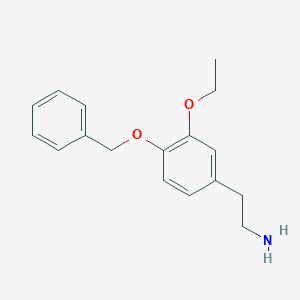

![1H-Imidazole-4-sulfonamide, N-(6-methoxy-3-pyridinyl)-1,2-dimethyl-N-[[5-(2-methylphenyl)-2-pyridinyl]methyl]-](/img/structure/B13930639.png)
